An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, a key aromatic intermediate. The document delves into its chemical structure, physicochemical properties, and detailed spectroscopic analysis. A plausible synthetic route via the Kolbe-Schmitt reaction is presented with a step-by-step experimental protocol. Furthermore, this guide explores the compound's reactivity and its significant role as a precursor in the synthesis of azo dyes and potential pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid (CAS No. 5409-15-4) is a polysubstituted aromatic compound featuring a naphthalene core. The strategic placement of a chloro, a hydroxyl, and a carboxylic acid group on the naphthalene scaffold imparts a unique reactivity profile, making it a valuable building block in organic synthesis. Its structural complexity and functional group array allow for diverse chemical transformations, rendering it a significant intermediate in the production of various commercial and research chemicals, including dyestuffs and compounds of pharmaceutical interest. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile molecule.
Physicochemical Properties
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Chloro-1-hydroxynaphthalene-2-carboxylic acid
| Property | Value |
| CAS Number | 5409-15-4[1] |
| Molecular Formula | C₁₁H₇ClO₃[2] |
| Molecular Weight | 222.62 g/mol [2] |
| Boiling Point | 393.1°C at 760 mmHg[3] |
| Flash Point | 191.5°C[3] |
| Density | 1.52 g/cm³[3] |
| LogP | 2.897[3] |
| Vapor Pressure | 6.96E-07 mmHg at 25°C[3] |
Synthesis
The primary synthetic route to 4-chloro-1-hydroxynaphthalene-2-carboxylic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[4] In this case, the substrate is 4-chloro-1-naphthol. The reaction proceeds by first forming the sodium salt of 4-chloro-1-naphthol, which is then carboxylated using carbon dioxide under pressure.
Caption: Synthetic pathway for 4-chloro-1-hydroxynaphthalene-2-carboxylic acid.
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction
This protocol describes a plausible method for the synthesis of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid based on the principles of the Kolbe-Schmitt reaction.
Materials:
-
4-chloro-1-naphthol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
Suitable solvent (e.g., o-dichlorobenzene)
-
High-pressure autoclave
Procedure:
-
Formation of the Sodium Salt: In a suitable reaction vessel, dissolve 4-chloro-1-naphthol in a minimal amount of a high-boiling point inert solvent. Add an equimolar amount of sodium hydroxide to form the sodium 4-chloro-1-naphthoxide salt.
-
Carboxylation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize the autoclave with carbon dioxide to approximately 100 atm and heat to around 125°C. Maintain these conditions with stirring for several hours to facilitate the carboxylation.
-
Work-up and Isolation: After cooling the reactor to room temperature and releasing the pressure, the reaction mixture is acidified with a dilute solution of sulfuric acid. The precipitated crude product, 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, is then collected by filtration, washed with cold water to remove any inorganic impurities, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.
Structural Characterization and Spectroscopic Analysis
The chemical structure of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid has been elucidated and confirmed through various spectroscopic techniques.
Caption: Chemical structure of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The proton on the carbon between the hydroxyl and carboxylic acid groups would likely appear as a singlet. The remaining aromatic protons on the two rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum will display 11 distinct signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at the lowest field (highest ppm value). The carbons attached to the electronegative oxygen and chlorine atoms will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region. A publicly available ¹³C NMR spectrum can be found at SpectraBase.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid is characterized by several key absorption bands that confirm the presence of its functional groups. A representative FTIR spectrum is available on SpectraBase.[6]
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O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
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C-O Stretching: An absorption band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching of the carboxylic acid.
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Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene ring.
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C-Cl Stretching: A band in the 800-600 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[7] The presence of chlorine would be indicated by an M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Chemical Reactivity and Applications
The presence of three distinct functional groups—hydroxyl, carboxylic acid, and chloro—makes 4-chloro-1-hydroxynaphthalene-2-carboxylic acid a versatile intermediate for further chemical modifications.
Caption: Reactivity of 4-chloro-1-hydroxynaphthalene-2-carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines to form the corresponding esters and amides.[8] These reactions are fundamental in modifying the solubility and biological activity of the molecule.
Reactions of the Hydroxyl Group
The hydroxyl group, being on an electron-rich naphthalene ring, is activated towards electrophilic aromatic substitution. This makes the compound a valuable coupling component in the synthesis of azo dyes.[9] Diazotized aromatic amines can couple with the activated naphthalene ring to produce intensely colored azo compounds.
Reactions of the Chloro Group
The chlorine atom can be displaced by various nucleophiles under appropriate reaction conditions, allowing for the introduction of other functional groups onto the naphthalene ring.
Applications in Azo Dye Synthesis
As mentioned, 4-chloro-1-hydroxynaphthalene-2-carboxylic acid can serve as a coupling component in the synthesis of azo dyes. The general synthetic route involves the diazotization of a primary aromatic amine followed by coupling with the naphthol derivative. The resulting azo dyes can have a wide range of colors and are used in various industries, including textiles and printing.
Potential Pharmaceutical Applications
The naphthalene scaffold is a common feature in many biologically active molecules. The ability to functionalize 4-chloro-1-hydroxynaphthalene-2-carboxylic acid at its three reactive sites makes it an attractive starting material for the synthesis of novel pharmaceutical candidates. Its derivatives can be screened for a variety of therapeutic activities.
Safety and Handling
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated area.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and impervious clothing.
-
Respiratory Protection: Use a respirator if dust is generated or if exposure limits are exceeded.
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-1-hydroxynaphthalene-2-carboxylic acid is a multifunctional aromatic compound with significant potential as an intermediate in the chemical and pharmaceutical industries. Its well-defined chemical structure, characterized by various spectroscopic methods, and its versatile reactivity make it a valuable tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its safe and effective use in research and development.
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